molecular formula C17H15NO3 B1322367 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid CAS No. 179526-38-6

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Cat. No.: B1322367
CAS No.: 179526-38-6
M. Wt: 281.3 g/mol
InChI Key: UDFMDSBCVQSAMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (MBI-2-COOH) is an organic compound with a molecular formula of C14H13NO3. It has been used in scientific research for many years due to its unique properties and potential applications. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In

Scientific Research Applications

Synthesis of Ellipticine and Other Compounds

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid has been utilized in the synthesis of complex organic compounds. Notably, it has been used in the synthesis of ellipticine, a compound with significant pharmacological interest, particularly in cancer research. The process involves the reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with various agents to yield 2-acylindole-3-carboxylic acids, which are further processed to form ellipticine (Miki, Hachiken, & Yanase, 2001).

Application in Esterification and Protecting Group Chemistry

The compound has been found useful in the formation of PMB esters, a process of significant interest in organic synthesis. This application is particularly important for the esterification of complex or sensitive substrates where common techniques may lead to decomposition (Shah, Russo, Howard, & Chisholm, 2014).

Development of Antitumor Agents

Research has explored the use of this compound in the development of new indole derivatives containing pyrazoles with potential antitumor activity. These compounds have been tested in-vitro for tumor cell-growth inhibition, indicating its significance in medicinal chemistry (Farghaly, 2010).

Protecting Group in Carboxylic Acids

This compound has been used as a protecting group for carboxylic acids. Its unique properties make it suitable for selective protection in the presence of other functional groups, which is a crucial aspect in complex organic syntheses (Wang, Golding, & Potter, 2000).

Role in Synthesis of Functionalized Indoles

It plays a role in the synthesis of functionalized indoles and related compounds. This is crucial in the creation of diverse organic molecules, which can have applications ranging from material science to pharmacology (Forbes, Johnson, & Thompson, 1992).

Safety and Hazards

The safety and hazards associated with “1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on “1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFMDSBCVQSAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Reactant of Route 6
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.